2-(4-chlorophenoxy)-N'-(8-quinolinylmethylene)acetohydrazide
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Description
2-(4-chlorophenoxy)-N'-(8-quinolinylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C18H14ClN3O2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0774544 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: Derivatives of the compound have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. The inhibition efficiency improves with increased concentrations of the inhibitor, acting through adsorption on the steel surface to form a protective film. Electrochemical and theoretical studies support these findings, highlighting their potential for industrial applications in corrosion protection (Yadav et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Research on synthesizing new derivatives has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The process involves the reaction of hydroxyquinoline with ethyl chloroacetate and further treatment to produce compounds with notable antibacterial and antifungal effects (Ahmed et al., 2006).
Material Science and Engineering
- Synthesis and Characterization for Material Applications: Investigations into new organic derivatives have explored their potential in materials science, such as in the development of new materials with desired thermal and optical properties. For instance, certain hydrazide derivatives have been synthesized and characterized, showing promising results in non-linear optical properties and potential applications in optical limiting (Purandara et al., 2019).
Green Chemistry Applications
- Facile Solid State Synthesis: A green chemistry approach has been applied to synthesize complexes of the compound using ball milling, which is an energy-efficient and environmentally friendly method. These complexes have been studied for their antimicrobial, antioxidant, and potential cytotoxic activities, demonstrating the compound's versatility and application in developing new pharmaceuticals and materials with minimal environmental impact (Fekri & Zaky, 2014).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-6-8-16(9-7-15)24-12-17(23)22-21-11-14-4-1-3-13-5-2-10-20-18(13)14/h1-11H,12H2,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCSGNZPMUZQC-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.